molecular formula C11H12N4O B11820845 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B11820845
M. Wt: 216.24 g/mol
InChI Key: PFEADASLRODPEM-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a pyrazole core substituted with an amino group and a phenyl carboxamide, a structure recognized for its potential in modulating biological targets. Pyrazole-carboxamide derivatives are extensively investigated for their inhibitory activity against various enzymes. Specifically, closely related analogues have demonstrated potent inhibition of carbonic anhydrase (CA) isoenzymes, which are key targets for conditions like glaucoma, epilepsy, and obesity . Other pyrazole-3-carboxamide derivatives have been studied for their ability to interact with DNA, suggesting potential as anticancer agents by disrupting cancer cell proliferation . Furthermore, the pyrazole-carboxamide scaffold is a valuable template in antibacterial research, with some derivatives showing efficacy in reducing biofilm formation in strains like Staphylococcus aureus . The presence of the amino group on the pyrazole ring enhances the molecule's ability to form hydrogen bonds, making it a versatile intermediate for synthesizing more complex molecules for lead optimization in drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H12N4O/c1-7-9(12)10(15-14-7)11(16)13-8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,16)(H,14,15)

InChI Key

PFEADASLRODPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide reveals two viable pathways (Figure 1):

  • Early-stage amination : Introducing the amino group at position 4 before forming the carboxamide moiety.

  • Late-stage amination : Constructing the carboxamide first, followed by bromination and amination.

Comparative studies suggest that the early-stage amination approach minimizes side reactions, as the carboxamide group’s electron-withdrawing effects could hinder electrophilic substitution at position 4 .

Pyrazole Core Construction: Cyclocondensation Strategies

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, ethyl acetoacetate serves as a key starting material. Reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux yields ethyl 5-methyl-1H-pyrazole-3-carboxylate (Compound A ), with a reported yield of 85–90% .

Critical Parameters :

  • Solvent : Ethanol or methanol for optimal solubility.

  • Temperature : Reflux conditions (78–80°C) to drive the reaction to completion.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity to >95% .

Regioselective Bromination at Position 4

Introducing bromine at position 4 requires careful control to avoid polybromination. Compound A undergoes electrophilic bromination using molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C, yielding ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (Compound B ) in 92–95% yield .

Mechanistic Insight :
The ester group at position 3 directs bromine to the adjacent position 4 through resonance stabilization of the intermediate sigma complex. This regioselectivity is confirmed by 1H-NMR^1 \text{H-NMR}, which shows a singlet for the C5 methyl group and a downfield shift for the C4 proton .

Amination of the Brominated Intermediate

Conversion of the bromo group to an amino group is achieved via nucleophilic aromatic substitution. Treating Compound B with aqueous ammonia (28–30%) in tetrahydrofuran (THF) at 120°C for 12 hours produces ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (Compound C ) with 85–90% yield .

Optimization Notes :

  • Catalyst : Adding CuI (5 mol%) accelerates the reaction, reducing time to 6 hours .

  • Side Products : Over-amination or hydrolysis of the ester are mitigated by strict temperature control.

Ester Hydrolysis and Carboxylic Acid Activation

The ethyl ester in Compound C is hydrolyzed under basic conditions. Stirring with NaOH (2M) in ethanol/water (1:1) at 80°C for 2 hours yields 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid (Compound D ) in 98% purity . Subsequent activation of the carboxylic acid is achieved via two methods:

Method 1: Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) in DCM at 0°C, followed by reflux.

  • Yield : 95% of 4-amino-5-methyl-1H-pyrazole-3-carbonyl chloride (Compound E ) .

Method 2: Coupling Agent Utilization

  • Reagents : EDCI/HOBT in DMF at room temperature for 24 hours.

  • Advantage : Avoids moisture-sensitive intermediates, simplifying handling .

Carboxamide Formation with Aniline

The final step couples Compound E with aniline. For Method 1, reacting Compound E with aniline in DCM and triethylamine (TEA) at 0°C yields 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide (Compound F ) in 93% yield . Method 2 employs EDCI/HOBT to directly couple Compound D with aniline, achieving 90% yield .

Comparative Analysis :

ParameterAcid Chloride RouteCoupling Agent Route
Yield93%90%
Purity (HPLC)98%95%
Reaction Time2 hours24 hours
ScalabilityHighModerate

Alternative Pathways: Late-Stage Amination

An alternative route involves forming the carboxamide before amination. Ethyl 5-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to the acid, converted to the aniline carboxamide, then brominated and aminated. However, this method faces challenges:

  • Reduced Bromination Efficiency : The electron-withdrawing carboxamide group deactivates the ring, requiring harsher bromination conditions (Br₂/H₂SO₄) .

  • Lower Yields : Overall yield drops to 65% due to side reactions .

Industrial-Scale Considerations

For large-scale production, the acid chloride route (Method 1) is preferred due to shorter reaction times and easier purification. Key industrial adaptations include:

  • Continuous Flow Reactors : For bromination and amination steps, enhancing safety and consistency .

  • Solvent Recycling : DCM and THF are recovered via distillation, reducing costs .

Analytical Characterization

Critical quality control metrics for Compound F :

  • 1H-NMR^1 \text{H-NMR} (DMSO-d₆) : δ 2.35 (s, 3H, C5-CH₃), 6.85 (s, 1H, NH₂), 7.25–7.45 (m, 5H, Ph), 10.15 (s, 1H, CONH) .

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

  • Melting Point : 210–212°C .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazole, including 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, exhibit notable anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are essential in the inflammatory process. A study indicated that similar pyrazole derivatives significantly inhibited COX-2, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Anticancer Activity

The anticancer potential of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been explored in various studies. For instance, compounds with similar structures have shown significant growth inhibition against multiple cancer cell lines, including HeLa and others. The structure–activity relationship (SAR) studies indicate that modifications can enhance anticancer efficacy while maintaining safety profiles .

Synthetic Routes

The synthesis of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound efficiently. Novel synthetic methods have been developed to improve yields and reduce environmental impact, employing safer reagents and conditions .

Functionalization

Functionalization of the pyrazole ring can lead to improved biological activity. For example, introducing various substituents at specific positions on the pyrazole can significantly alter its pharmacological profile, enhancing properties such as solubility and target specificity .

In Vitro Studies

In vitro studies have shown that 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. The compound's ability to induce apoptosis in cancer cells has been documented, supporting its potential as a lead compound for drug development .

In Vivo Studies

Animal model studies have confirmed the anti-inflammatory effects observed in vitro, demonstrating that the compound can reduce inflammation markers in vivo. These findings are crucial for translating laboratory results into clinical applications .

Data Tables

Application Activity Study Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerGrowth inhibition in HeLa cells
SynthesisImproved yields via novel methods
FunctionalizationEnhanced pharmacological profiles

Mechanism of Action

The mechanism of action of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in various cellular processes. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Differences vs. Target Compound Reference
4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide 4-NH₂, 5-CH₃, N-Ph (carboxamide) ~215* Not reported Reference compound
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 5-NH₂, 3-NHPh, N-Ph (carboxamide) ~279 247 Amino at position 5; phenylamino at position 3
4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide 4-NH₂, 1-CH₃, 3-NHPr 182.227 Not reported Aliphatic (propyl) vs. aromatic (phenyl) at carboxamide
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4,5-dihydro core; methoxyphenyl Not reported Not reported Dihydro pyrazole; carboximidamide vs. carboxamide
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide 4-Cl, 1-CH₃, N-cyclohexyl ~259 Not reported Chloro substituent; cyclohexyl vs. phenyl at carboxamide

*Estimated based on molecular formula C₁₁H₁₂N₄O.

Key Observations

The phenylamino group in 4a introduces additional aromaticity and π-π stacking interactions, contributing to its higher melting point (247°C) . Methyl at position 5 in the target compound likely enhances lipophilicity compared to hydrophilic substituents (e.g., methoxy in compounds) .

Carboxamide Nitrogen Substituents :

  • Aromatic substituents (e.g., phenyl in the target) generally increase melting points and rigidity compared to aliphatic groups (e.g., propyl in ). For instance, 4a (N-phenyl) has a higher melting point than aliphatic analogs .

Functional Group Modifications :

  • Replacement of carboxamide with carboximidamide () or carbothioamide () alters electronic properties and biological activity. Carboximidamides, for example, may exhibit stronger basicity due to the imine group .

Biological Activity

4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide (commonly referred to as 4-amino pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
CAS Number 1552560-40-3
Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Purity ≥ 95%

The biological activity of 4-amino pyrazole is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Notably, it acts as an inhibitor of the p38 MAPK pathway, which plays a crucial role in inflammatory responses and cell proliferation.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : Studies have demonstrated that 4-amino pyrazole derivatives can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment .
  • Anti-inflammatory Activity : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

Research indicates that 4-amino pyrazole exhibits potent anticancer activity across various cancer cell lines. For instance, it has been evaluated against lung, breast, and colorectal cancer cells, showing significant antiproliferative effects.

Cell LineIC50 (μM)
MDA-MB-231 (Breast)0.08 - 12.07
A549 (Lung)5.0
HCT116 (Colorectal)10.0

These findings suggest that the compound may serve as a promising lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, 4-amino pyrazole has been investigated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against HeLa cells. The best-performing derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
  • Inflammation Model : In vivo studies using LPS-induced inflammation models demonstrated that administration of 4-amino pyrazole resulted in reduced microglial activation and lower levels of inflammatory markers in the brain .

Q & A

Q. What are the optimal synthetic routes for 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or amides, followed by functionalization. For example, pyrazole ring formation via cyclocondensation requires precise stoichiometric ratios of hydrazine and diketone precursors. Amidation steps (e.g., coupling with aniline derivatives) often employ carbodiimide-based reagents like EDCI or DCC in anhydrous solvents (DMF or THF). Optimization includes temperature control (60–80°C) and catalyst screening (e.g., DMAP for accelerated coupling) . Microwave-assisted synthesis has been reported for related pyrazole-carboxamides, reducing reaction times by 50–70% compared to conventional heating .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazole ring and carboxamide linkage. Aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.6 ppm, while the NH2_2 group shows broad singlets at δ 5.8–6.2 ppm .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS typically displays [M+H]+^+ peaks at m/z 257–260 .
  • XRD : Single-crystal X-ray diffraction validates stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions between carboxamide and pyrazole groups) .

Q. How can researchers assess the compound’s potential biological activity in preliminary screens?

  • Methodological Answer :
  • In vitro assays : Test against kinase targets (e.g., CDK2 or EGFR) using fluorescence-based ADP-Glo™ assays. IC50_{50} values <10 μM indicate promising activity .
  • Antimicrobial screening : Use agar diffusion against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with zone-of-inhibition thresholds >15 mm at 100 μg/mL .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR studies, such as conflicting activity data for fluorinated vs. methoxy-substituted analogs?

  • Methodological Answer :
  • Free-Wilson analysis : Deconstruct activity contributions of substituents. For example, fluorination at the para-position of the phenyl group enhances lipophilicity (logP +0.5) but may reduce solubility, requiring trade-off optimization .
  • MD simulations : Compare binding poses in target proteins (e.g., COX-2 or p38 MAPK). Fluorine’s electronegativity may stabilize halogen bonds in hydrophobic pockets, while methoxy groups favor π-π stacking .

Q. How can computational methods improve the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding affinities. Prioritize derivatives with ΔG < −8 kcal/mol for lead optimization .
  • ADMET prediction : SwissADME or ADMETLab 2.0 models assess bioavailability (TPSA <90 Ų) and toxicity (AMES test negativity) .

Q. What experimental approaches validate mechanistic hypotheses when in vitro and in vivo data conflict?

  • Methodological Answer :
  • Metabolite profiling : LC-QTOF-MS identifies phase I/II metabolites in liver microsomes. For example, oxidative demethylation at the 5-methyl group may reduce potency .
  • Pharmacokinetic studies : Compare plasma half-life (t1/2_{1/2}) and AUC024_{0-24} in rodent models. Poor oral bioavailability (<20%) may explain in vivo inefficacy despite strong in vitro activity .

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